4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid
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Overview
Description
4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C14H11ClN2O3 It is a derivative of benzoic acid, featuring a chloroaniline group attached through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid typically involves the reaction of 2-chloroaniline with a benzoic acid derivative. One common method is the acylation of 2-chloroaniline with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chloroanilino)carbonyl]amino}benzoic acid
- 4-{[(4-Chloroanilino)carbonyl]amino}benzoic acid
- 2-{[(2-Chloroanilino)carbonyl]amino}benzoic acid
Uniqueness
4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid is unique due to the specific position of the chloroaniline group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
Properties
Molecular Formula |
C14H11ClN2O3 |
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Molecular Weight |
290.70 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-3-1-2-4-12(11)17-14(20)16-10-7-5-9(6-8-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
InChI Key |
WAFFEIYQHMXIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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